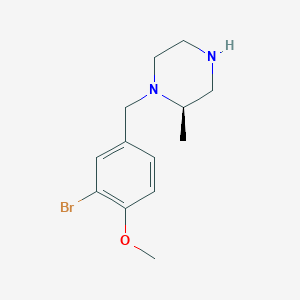
Thalidomide-5'-C3-PEG2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-C3-PEG2-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker. Thalidomide is a well-known drug with a controversial history due to its teratogenic effects, but it has found renewed use in treating various diseases. The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C3-PEG2-OH involves several steps. Initially, thalidomide is synthesized through a series of reactions starting from phthalic anhydride and glutamic acid. The PEG linker is then attached to the thalidomide molecule through a series of coupling reactions. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for the coupling steps .
Industrial Production Methods
Industrial production of Thalidomide-5’-C3-PEG2-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and confirm the structure of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-5’-C3-PEG2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide moiety.
Substitution: The PEG linker allows for substitution reactions, enabling the attachment of other functional groups or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include hydroxylated and reduced derivatives of Thalidomide-5’-C3-PEG2-OH. These derivatives can have different biological activities and are often used in further research .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-C3-PEG2-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of protein degradation and cellular processes.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new drug delivery systems and therapeutic agents.
Wirkmechanismus
The mechanism of action of Thalidomide-5’-C3-PEG2-OH involves its interaction with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Lenalidomide: A derivative of thalidomide with enhanced anti-inflammatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects.
Thalidomide-5’-PEG2-amine: A related compound with a different PEG linker.
Uniqueness
Thalidomide-5’-C3-PEG2-OH is unique due to its specific PEG linker, which enhances its solubility and bioavailability. This makes it particularly useful in research applications where these properties are crucial .
Eigenschaften
Molekularformel |
C20H24N2O7 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O7/c23-7-9-29-11-10-28-8-1-2-13-3-4-14-15(12-13)20(27)22(19(14)26)16-5-6-17(24)21-18(16)25/h3-4,12,16,23H,1-2,5-11H2,(H,21,24,25) |
InChI-Schlüssel |
SRGXNVKFIJFQCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


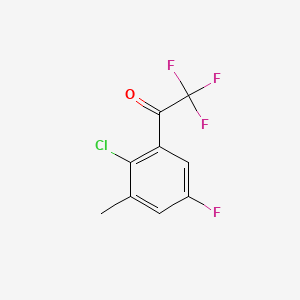
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
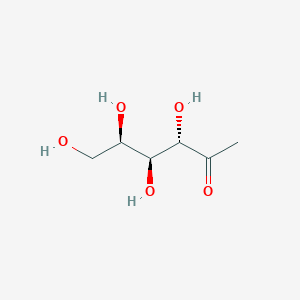
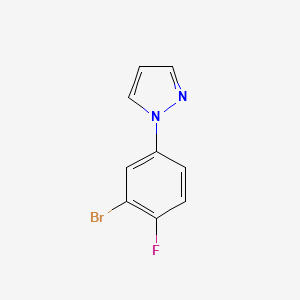
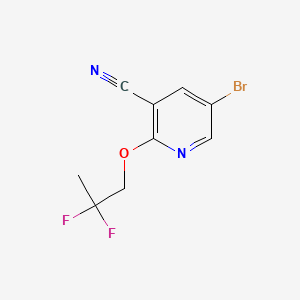

![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)
![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
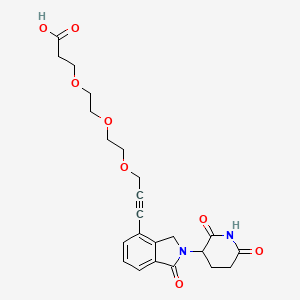

![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)


